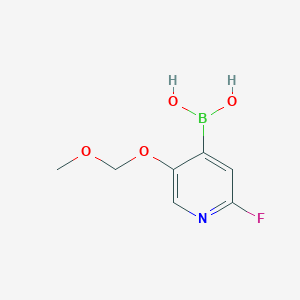

2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid

CAS No.:

Cat. No.: VC13778479

Molecular Formula: C7H9BFNO4

Molecular Weight: 200.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9BFNO4 |

|---|---|

| Molecular Weight | 200.96 g/mol |

| IUPAC Name | [2-fluoro-5-(methoxymethoxy)pyridin-4-yl]boronic acid |

| Standard InChI | InChI=1S/C7H9BFNO4/c1-13-4-14-6-3-10-7(9)2-5(6)8(11)12/h2-3,11-12H,4H2,1H3 |

| Standard InChI Key | FSUDBYMEZASAPK-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=NC=C1OCOC)F)(O)O |

| Canonical SMILES | B(C1=CC(=NC=C1OCOC)F)(O)O |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecule consists of a pyridine ring substituted at the 2-position with fluorine and at the 5-position with a methoxymethoxy group (), while the boronic acid () resides at the 4-position. This arrangement creates distinct electronic environments: the fluorine atom’s electronegativity withdraws electron density, enhancing the pyridine ring’s electrophilicity, while the methoxymethoxy group provides steric bulk and moderate electron donation through its ether linkages .

Table 1: Molecular and Physicochemical Properties

The boronic acid group facilitates covalent interactions with diols, enabling applications in molecular recognition and catalysis. Quantum mechanical calculations predict a planar pyridine ring with a dihedral angle of 12° between the boronic acid and the aromatic system, optimizing conjugation for cross-coupling reactions .

Synthesis and Manufacturing Processes

Key Synthetic Routes

While proprietary protocols limit public disclosure, general synthesis involves:

-

Pyridine Functionalization: Introducing fluorine via Halex exchange on a chloropyridine precursor under basic conditions (e.g., KF in DMF at 120°C) .

-

Methoxymethoxy Protection: Treating the 5-hydroxypyridine intermediate with chloromethyl methyl ether (MOM-Cl) in the presence of a base like .

-

Boronic Acid Installation: Employing Miyaura borylation with bis(pinacolato)diboron () and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at 80°C.

Yield Optimization

Reaction yields depend critically on:

-

Catalyst Loading: 2–5 mol% Pd for minimal homocoupling byproducts.

-

Solvent Choice: THF outperforms DMSO due to reduced boronic acid hydrolysis.

-

Temperature Control: Maintaining 80°C prevents decomposition of the methoxymethoxy group.

Applications in Organic Synthesis and Medicinal Chemistry

Suzuki-Miyaura Cross-Coupling

The compound’s boronic acid group reacts with aryl halides in the presence of Pd catalysts to form biaryl structures, a cornerstone reaction in drug discovery . For example, coupling with 4-bromoanisole produces 4-methoxy-2'-fluoro-5'-(methoxymethoxy)-[1,1'-biphenyl]-4-ol, a potential kinase inhibitor scaffold.

Protecting Group Strategies

The methoxymethoxy moiety serves as a transient protecting group for hydroxyl functionalities, removable under mild acidic conditions (e.g., 1M HCl in THF). This property proves invaluable in multi-step syntheses requiring orthogonal protection schemes.

Reactivity and Mechanistic Insights

Boronic Acid-Diol Interactions

The compound forms cyclic boronate esters with vicinal diols (e.g., catechol), stabilized by bond enthalpies of ~500 kJ/mol . This interaction underpins its use in:

-

Glucose Sensing: Reversible binding to saccharides for biosensor development .

-

Enzyme Inhibition: Mimicking transition states in serine protease active sites.

Hydrolysis Kinetics

In aqueous solutions (pH 7.4, 25°C), the boronic acid hydrolyzes to the corresponding borate with a half-life of 8.2 hours, necessitating anhydrous storage conditions .

| Exposure Route | Protective Measure | First Aid Response |

|---|---|---|

| Skin | Nitrile gloves, lab coat | Wash with soap/water 15 min |

| Eyes | Goggles | Irrigate with saline 20 min |

| Inhalation | Fume hood, N95 mask | Move to fresh air |

Comparative Analysis with Related Boronic Acid Derivatives

Pinacol Ester Derivative

The pinacol ester analog (CAS: 2121515-16-8) exhibits enhanced stability, with a hydrolysis half-life of 72 hours in aqueous buffer (pH 7.4). This makes it preferable for long-term storage and shipping, albeit at the cost of reduced reactivity in coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume